molecular formula C10H8N2 B3349552 2-Methyl-6-indolizinecarbonitrile CAS No. 22320-36-1

2-Methyl-6-indolizinecarbonitrile

Cat. No. B3349552
CAS RN: 22320-36-1
M. Wt: 156.18 g/mol
InChI Key: DDBAKJFTSMOWIT-UHFFFAOYSA-N
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Description

2-Methyl-6-indolizinecarbonitrile is a chemical compound with the molecular formula C10H8N2 and a molecular weight of 156.19 . It is a powder in physical form and is white to pale yellow in color .


Synthesis Analysis

The synthesis of 2-Methyl-6-indolizinecarbonitrile can be achieved through chemical reactions. One common method involves the reaction of 5-CYANO-2-METHYLPYRIDINE and BROMOACETONE .


Molecular Structure Analysis

The molecular structure of 2-Methyl-6-indolizinecarbonitrile contains a total of 21 bonds. These include 13 non-H bonds, 11 multiple bonds, 1 triple bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 nitrile (aromatic), and 1 Pyrrole .


Physical And Chemical Properties Analysis

2-Methyl-6-indolizinecarbonitrile is insoluble in water at room temperature but can dissolve in organic solvents such as ethanol and dimethylformamide . It has a moderate to high degree of volatility .

Scientific Research Applications

Chemical Properties

“2-Methyl-6-indolizinecarbonitrile” is a chemical compound with the CAS Number: 22320-36-1 . It has a molecular weight of 156.19 . It is usually available in the form of a powder .

Synthesis

The synthesis of “2-Methyl-6-indolizinecarbonitrile” involves specific routes and experimental details. The outcomes of these synthesis processes are crucial in determining the properties and potential applications of this compound.

Biotechnological Applications

“2-Methyl-6-indolizinecarbonitrile” has shown potential in biotechnological applications. For instance, it has been used in the biotransformation of 2-methyl-6-alkylpiperidines by Neopestalotiopsis sp. CBMAI 2030 . This process involves the use of transaminases (TAs) and monoamine oxidases (MAOs), which are detected in fungi using a fluorogenic probe .

Enzymatic Activity

The compound has been associated with unusual enzymatic activity. For example, Neopestalotiopsis sp. CBMAI 2030 was capable of converting 2-methyl-6-propylpiperidine, 2-methyl-6-butylpiperidine, and 2-methyl-6-pentylpiperidine into piperideine . This activity was enhanced by cultivating the fungus with 2-methyl-6-pentylpiperidine .

Pharmaceutical Applications

Chiral 2-methyl-6-alkylpiperidine moieties, which are present in solenopsin alkaloids, display an (2 R ,6 S) absolute configuration . These compounds are the main components in Solenopsis ant venom and have potential applications in the pharmaceutical industry .

Agrochemical Applications

The stereo-controlled processes involved in the production of chiral 2-methyl-6-alkylpiperidine moieties can be reproduced in the lab using the same enzyme families (TA-IRED cascade) and diketones as substrates . This has potential applications in the agrochemical industry .

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding inhalation of dust or vapor, and seeking medical attention in case of contact or inhalation .

properties

IUPAC Name

2-methylindolizine-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2/c1-8-4-10-3-2-9(5-11)7-12(10)6-8/h2-4,6-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDBAKJFTSMOWIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(C=CC2=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30343937
Record name 2-Methyl-6-indolizinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-6-indolizinecarbonitrile

CAS RN

22320-36-1
Record name 2-Methyl-6-indolizinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-Bromo-propan-2-one (2.26 ml) is added under an atmosphere of argon to a solution of 5-cyano-2-methylpyridine (5.0 g, 41.9 mmol) in sulfolane (30 ml). The reaction mixture is stirred for 48 hours at 45° C., then diluted with EtOAc. The precipitated salt is filtered off and dissolved in water (50 ml). The aqueous solution is washed with EtOAc, then a 10% aqueous solution of NaHCO3 (30 ml) is added, and the mixture is heated to reflux for 1 hour. After cooling, the reaction mixture is filtered, and the filtrate is extracted three times with EtOAc. The combined organic layers are dried over Na2SO4, filtered, and concentrated in vacuo. The residue is purified via flash chromatography (hexane/EtOAc 8:1, +0.2% NEt3) to afford the title compound (5.50 g, 84%). 1H NMR (400 MHz, d6-DMSO): δ=9.10-9.09 (m, 1H), 7.59 (s, 1H), 7.55 (d, J=9.0 Hz, 1H), 6.90 (dd, J=9.3/1.7 Hz, 1H), 6.55 (s, 1H) 2.39 (s, 3H). MS (ES+): 157 (M+H)+.
Quantity
2.26 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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